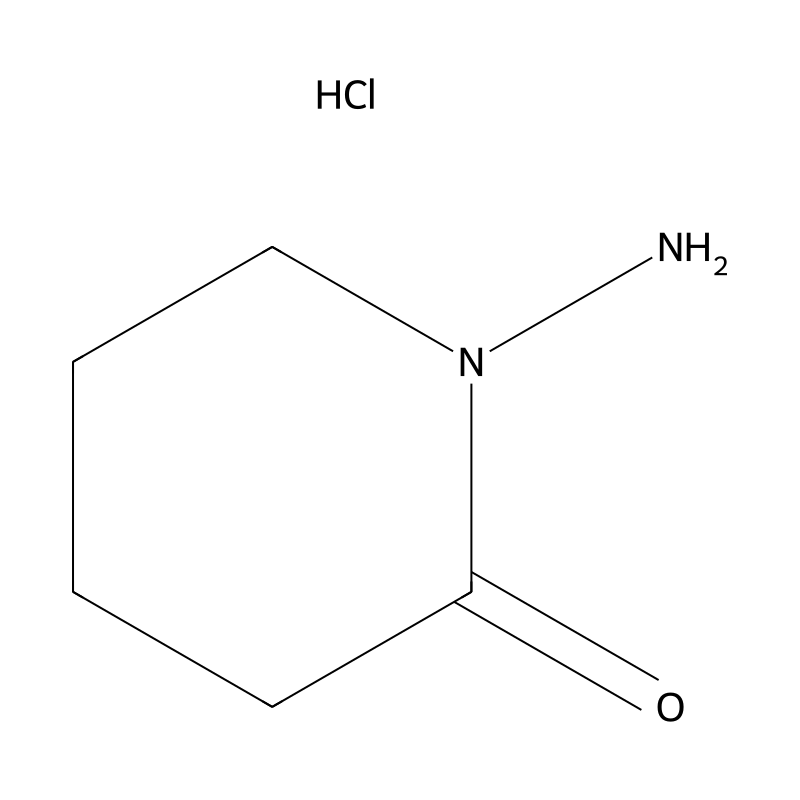

1-Aminopiperidin-2-one hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Moreover, piperidine and its derivatives have shown potential in the field of oncology . Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

1-Aminopiperidin-2-one hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 150.61 g/mol. It is characterized by its piperidine ring structure, which is a six-membered saturated ring containing one nitrogen atom. The compound exists as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various applications in research and pharmaceuticals. Its CAS number is 31967-08-5, and it can be represented by the SMILES notation: Cl.NC1CCCN1=O .

- Nucleophilic Substitution: The amine group can act as a nucleophile, attacking electrophilic centers in various substrates.

- Acylation: The amino group can react with acyl chlorides or anhydrides to form amides.

- Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions make it a versatile intermediate in organic synthesis.

1-Aminopiperidin-2-one hydrochloride can be synthesized through various methods, including:

- Cyclization Reactions: Starting from amino acids or other piperidine derivatives, cyclization can yield the desired product.

- Reduction of Precursors: Reductive amination of suitable carbonyl compounds followed by cyclization can also produce 1-Aminopiperidin-2-one.

A common synthetic route involves the reaction of piperidine derivatives with appropriate aldehydes or ketones under acidic conditions to facilitate cyclization and formation of the amino group.

This compound finds applications in several fields:

- Pharmaceutical Research: As an intermediate in the synthesis of bioactive compounds.

- Chemical Biology: Used in studies involving enzyme inhibitors or receptor ligands.

- Material Science: Potential use in developing polymers or other materials due to its unique structural features.

Interaction studies of 1-Aminopiperidin-2-one hydrochloride focus on its binding affinity to various biological targets, including receptors and enzymes. Preliminary studies suggest it may interact with neurotransmitter systems, although detailed pharmacological profiles are necessary for comprehensive understanding.

Similar Compounds

1-Aminopiperidin-2-one hydrochloride shares structural similarities with several other compounds, which include:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 3-Aminopiperidin-2-one | 42538-31-8 | C5H10N2O | Different stereochemistry affects activity |

| 5-Aminopiperidin-2-one | 34294-79-6 | C5H10N2O | Variation in position of amino group |

| 4-Aminopiperidin-2-one | 31967-09-6 | C5H10N2O | Another positional isomer |

These compounds exhibit varying pharmacological properties due to differences in their molecular structure and functional groups, highlighting the uniqueness of 1-Aminopiperidin-2-one hydrochloride within this class.

The synthesis of 1-aminopiperidin-2-one derivatives emerged in the mid-20th century alongside advancements in heterocyclic chemistry. A pivotal development occurred in 2006 with the publication of WO2006115456A1, which detailed a scalable method for synthesizing 1-aminopiperidine via the reaction of piperidine with hydroxylamine-O-sulfonic acid (HOS) under controlled alkaline conditions. This patent highlighted the importance of optimizing molar ratios and temperature (35–70°C) to achieve high yields.

Later, the compound gained attention in medicinal chemistry, particularly in the development of noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonists like perampanel. While 1-aminopiperidin-2-one hydrochloride itself is not a drug, its structural analogs have been critical in designing central nervous system (CNS)-targeting therapeutics.

Classification within Heterocyclic Chemistry

1-Aminopiperidin-2-one hydrochloride belongs to two key chemical classes:

- Piperidine Derivatives: As a six-membered ring with one nitrogen atom, it shares reactivity patterns with piperidine, a common scaffold in alkaloids and pharmaceuticals.

- δ-Lactams: The 2-piperidone moiety classifies it as a δ-lactam, a cyclic amide derived from 5-aminovaleric acid.

Table 1: Key Structural Features of 1-Aminopiperidin-2-one Hydrochloride

| Feature | Description |

|---|---|

| Core Structure | Piperidin-2-one (δ-lactam) with 1-amino substitution |

| Molecular Formula | C₅H₁₁ClN₂O |

| Functional Groups | Secondary amine, lactam, hydrochloride salt |

| Lactam Classification | δ-Lactam (6-membered ring) |

General Significance in Organic Chemistry Research

1-Aminopiperidin-2-one hydrochloride serves as a versatile building block in organic synthesis. Its applications include:

- Pharmaceutical Intermediates: Used in synthesizing xanthine derivatives (e.g., 8-[3-amino-piperidin-1-yl]-xanthines) with potential adenosine receptor antagonism.

- Ligand Design: The amino group facilitates coordination with transition metals, enabling catalysis in asymmetric synthesis.

- Peptide Mimetics: The lactam ring mimics peptide backbones, aiding in the development of protease-resistant drug candidates.

Table 2: Synthetic Applications of 1-Aminopiperidin-2-one Hydrochloride

The three-dimensional structure of 1-Aminopiperidin-2-one hydrochloride is dominated by the conformational preferences of the six-membered piperidine ring system. Similar to other piperidine derivatives, the compound adopts a chair conformation as the most stable arrangement, with the ring system exhibiting characteristic geometrical parameters [7] [8] [9].

Conformer-specific analysis reveals that the piperidine ring exists in equilibrium between two primary chair conformations: the equatorial and axial orientations of the nitrogen substituent. The Chair-Equatorial NH conformer represents the most thermodynamically stable arrangement, with the amino group positioned in the equatorial position relative to the ring plane [8] [9]. This conformer is favored by approximately 0.72 kcal/mol compared to the Chair-Axial NH conformer, resulting in a population distribution of approximately 67% for the equatorial and 33% for the axial conformers at room temperature [8] [9].

The twist-boat conformation, while theoretically possible, represents a higher energy state that is approximately 1.5-2.0 kcal/mol less favorable than the chair conformations [11]. This conformer accounts for less than 5% of the population under normal conditions and is typically observed only under specific crystallographic constraints or protein-ligand interactions [11].

Molecular Formula (C₅H₁₁ClN₂O) and Composition

The molecular formula of 1-Aminopiperidin-2-one hydrochloride is C₅H₁₁ClN₂O, representing a molecular weight of 150.61 g/mol [1] [2] [3]. This hydrochloride salt formulation results from the protonation of the amino group by hydrochloric acid, creating an ionic association that enhances the compound's stability and solubility characteristics [3] [4].

The elemental composition analysis reveals the following distribution: carbon accounts for 39.87% of the molecular weight, hydrogen contributes 7.36%, chlorine represents 23.54%, nitrogen comprises 18.60%, and oxygen constitutes 10.63% of the total mass [1] [12]. This composition reflects the heterocyclic nature of the compound with significant contributions from both organic and inorganic components.

The molecular composition includes five carbon atoms arranged in a saturated six-membered ring system with one nitrogen atom incorporated into the ring structure. The presence of two nitrogen atoms creates a hydrazine-like functionality, which is relatively uncommon in pharmaceutical intermediates [1] [2]. The single oxygen atom forms part of the lactam carbonyl group, providing the characteristic amide functionality that defines the compound's chemical behavior [5] [6].

Structural Descriptors

InChI Notation

The International Chemical Identifier (InChI) for 1-Aminopiperidin-2-one hydrochloride provides a standardized representation of the molecular structure: InChI=1S/C5H10N2O.ClH/c6-7-4-2-1-3-5(7)8;/h1-4,6H2;1H [2] [3] [5]. This notation systematically describes the connectivity of atoms within the molecule, including the cyclic structure, functional groups, and the hydrochloride salt association.

The InChI string indicates the presence of a six-membered ring system (positions 1-3-5-7-4-2) with a ketone at position 5 and amino substitution at position 7. The notation also specifies the hydrochloride salt formation through the separate ClH component, indicating the ionic nature of the compound [2] [3] [5].

InChIKey Identifiers

The InChIKey for 1-Aminopiperidin-2-one hydrochloride is FTOLAFFWSGITBE-UHFFFAOYSA-N, which serves as a unique molecular identifier for database searches and chemical registration purposes [2] [3] [5]. This compressed representation of the InChI string provides a standardized method for identifying the compound across different chemical databases and literature sources.

The InChIKey format follows the standard convention with three hyphen-separated segments: the first segment (FTOLAFFWSGITBE) represents the molecular skeleton, the second segment (UHFFFAOYSA) indicates stereochemistry and isotopic information, and the final segment (N) denotes the protonation state and charge [2] [3] [5].

SMILES Representation

The Simplified Molecular Input Line Entry System (SMILES) representation of 1-Aminopiperidin-2-one hydrochloride can be expressed as: C1CCN(C(=O)C1)N.Cl [2] [3] [5]. This notation provides a linear description of the molecular structure, with the piperidine ring represented by the cyclic arrangement C1CCN(C(=O)C1), the amino substituent shown as N, and the hydrochloride salt indicated by the separate .Cl component.

The canonical SMILES format, Cl.NN1CCCCC1=O, represents an alternative arrangement that emphasizes the hydrazine-like linkage and the lactam functionality [3] [4]. Both representations are chemically equivalent and describe the same molecular structure with different emphasis on functional group arrangement.

Bond Characteristics and Molecular Geometry

The molecular geometry of 1-Aminopiperidin-2-one hydrochloride is characterized by distinct bond types and hybridization states that define its three-dimensional structure. The piperidine ring system adopts a chair conformation with predominantly sp³ hybridization at the ring carbons, resulting in typical C-C bond lengths of 1.52-1.54 Å and bond angles of approximately 109.5° [7] [8] [9].

The amide functionality within the lactam ring exhibits partial double-bond character due to resonance stabilization between the nitrogen lone pair and the carbonyl π* orbital. This results in a shortened N-C(amide) bond length of approximately 1.32-1.47 Å and a C=O bond length of 1.23-1.27 Å [5] [6] [13]. The amide nitrogen demonstrates sp² hybridization with trigonal planar geometry and bond angles of approximately 120° [6] [13].

The unique N-N bond connecting the amino group to the lactam nitrogen represents a single bond with typical length of 1.40-1.45 Å [5]. This bond exhibits sp³-sp³ hybridization characteristics, with the amino nitrogen adopting tetrahedral geometry and bond angles of approximately 109.5° [5]. The presence of this N-N bond is structurally significant as it creates a hydrazine-like functionality that is relatively uncommon in pharmaceutical intermediates.

The hydrochloride salt formation involves ionic association between the protonated amino group and the chloride anion, with the H-Cl distance measuring approximately 1.27 Å [3] [4]. This ionic interaction significantly influences the compound's solubility characteristics and crystalline structure [3] [4].

Isomerism and Stereochemical Considerations

The stereochemical analysis of 1-Aminopiperidin-2-one hydrochloride reveals limited stereoisomerism due to the absence of chiral centers in the molecular structure. The compound exists primarily as a single constitutional isomer with the amino group attached to the lactam nitrogen [1] [2] [3]. However, conformational isomerism plays a significant role in determining the compound's three-dimensional properties.

The primary source of stereochemical variation arises from the conformational preferences of the piperidine ring system. The chair-equatorial and chair-axial conformers represent diastereomeric arrangements that interconvert rapidly at room temperature through ring flipping processes [7] [8] [9]. The energy barrier for this conformational interconversion is relatively low, allowing for dynamic equilibrium between the two forms [8] [9].

The amide bond within the lactam ring exhibits restricted rotation due to partial double-bond character, but this does not result in observable stereoisomerism under normal conditions [6] [13]. The planar geometry of the amide functionality prevents cis-trans isomerism, and the cyclic nature of the lactam constrains the possible conformational arrangements [6] [13].

Tautomeric considerations reveal that the compound exists predominantly in the amide form rather than alternative tautomeric arrangements such as enol or imine forms [5] [6]. The stability of the lactam tautomer is enhanced by the cyclic structure and the resonance stabilization of the amide bond [5] [6].